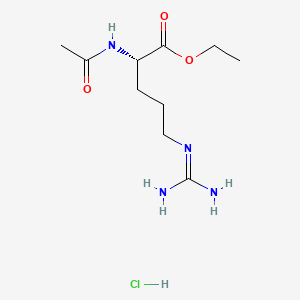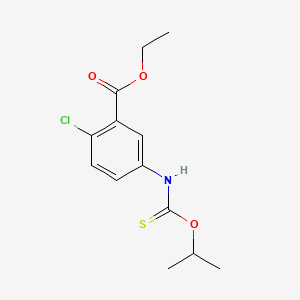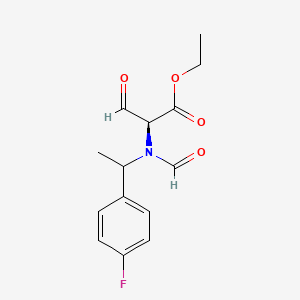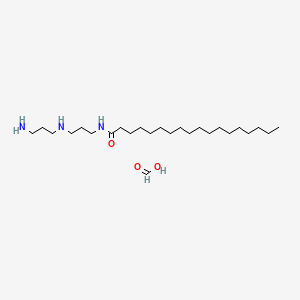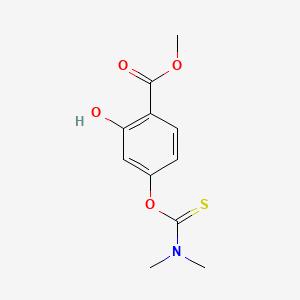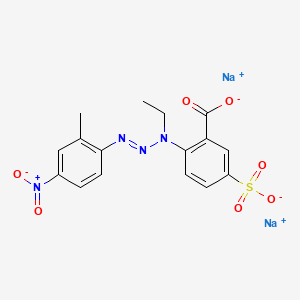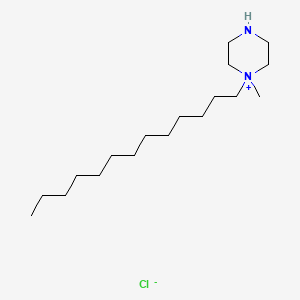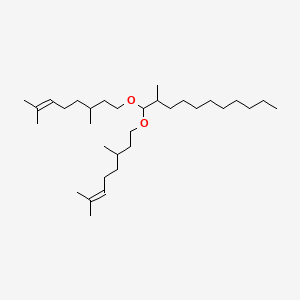
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which facilitates the formation of the thiazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: This compound acts as an inhibitor of enzymes such as acetylcholinesterase and RNase H, which are involved in neurotransmission and viral replication, respectively.
Molecular Targets: The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 5-(4-methylphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-phenylhydrazide apart from similar compounds is its unique combination of biological activities and its potential as a versatile building block for the synthesis of novel therapeutic agents .
Eigenschaften
CAS-Nummer |
93501-52-1 |
|---|---|
Molekularformel |
C13H14N4O2S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
N'-(3-oxocyclohexen-1-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C13H14N4O2S/c18-11-3-1-2-10(6-11)15-16-12(19)9-7-14-13-17(8-9)4-5-20-13/h4-7,15H,1-3,8H2,(H,16,19) |
InChI-Schlüssel |
BGHDHUTYNRKMOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CN=C3N(C2)C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




